molecular formula C19H27NO8S B1203029 n-Methylscopolamine methylsulfate CAS No. 18067-13-5

n-Methylscopolamine methylsulfate

Cat. No. B1203029
CAS RN: 18067-13-5
M. Wt: 429.5 g/mol
InChI Key: KHMGIQHRSVLFQG-OZVSTBQFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A muscarinic antagonist used to study binding characteristics of muscarinic cholinergic receptors.

Scientific Research Applications

  • Chromatographic Analysis and Stability Indicators : Neostigmine methylsulfate, which shares structural similarities with n-Methylscopolamine methylsulfate, has been used in chromatographic analysis. A study developed a reverse phase HPLC method for the quantitative determination of impurities in neostigmine methylsulfate API and injection formulation. This method aimed to improve the resolution of impurities and degradation impurity in the formulation, contributing to better quality control in pharmaceutical applications (Parab, Shirsat, Kodgule, & Kodgule, 2021).

  • Tribological Applications : In the field of lubrication science, 1-n-butyl-1-methylpyrrolidinium methylsulfate, another structurally related compound, was investigated as an additive for glycerol in steel-steel contacts. This research focused on understanding the tribological behavior and efficiency of this ionic liquid in various temperature conditions, contributing to the development of more effective lubricants (Pejaković et al., 2019).

  • Educational Applications in Green Chemistry : The use of dimethylimidazolium methylsulfate, an ionic liquid related to n-Methylscopolamine methylsulfate, was explored in an undergraduate chemistry project. This project aimed to demonstrate the application of an ionic liquid as a solvent and catalyst in organic reactions, highlighting the role of green chemistry in educational settings (Verdía, Santamarta, & Tojo, 2017).

  • Applications in Anticholinergic Therapy : Though not directly related to n-Methylscopolamine methylsulfate, research on diphemanil methylsulfate (Prantal) in anticholinergic therapy offers insight into the therapeutic applications of methylsulfate compounds. Prantal was found effective for pain relief from gastric and duodenal ulcers, with minimal side effects (Riese, 2005).

  • Environmental Applications : Methylsulfate compounds have also been investigated for environmental applications, such as the degradation of contaminants using persulfate methods. For instance, the degradation of organic pollutants through thermal activation of persulfate was confirmed to be effective, offering potential solutions for environmental remediation (Qi et al., 2014).

properties

CAS RN

18067-13-5

Product Name

n-Methylscopolamine methylsulfate

Molecular Formula

C19H27NO8S

Molecular Weight

429.5 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;methyl sulfate

InChI

InChI=1S/C18H24NO4.CH4O4S/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-5-6(2,3)4/h3-7,12-17,20H,8-10H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1

InChI Key

KHMGIQHRSVLFQG-OZVSTBQFSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

Other CAS RN

18067-13-5

Related CAS

13265-10-6 (Parent)

synonyms

Bromide, N-Methylscopolamine
DD 234
DD-234
DD234
Hyoscine Methiodide
Hyoscine Methobromide
Iodide, N-Methylscopolamine
Methiodide, Hyoscine
Methobromide, Hyoscine
Methscopolamine
Methylbromide, Scopolamine
Methylchloride, N-Methylscopolamine
Methylscopolamine Nitrate
Methylscopolammonium Methylsulfate
Methylsulfate, Methylscopolammonium
Methylsulfate, N-Methylscine
Methylsulfate, N-Methylscopolamine
N Methylscine Methylsulfate
N Methylscopolamine
N Methylscopolamine Bromide
N Methylscopolamine Iodide
N Methylscopolamine Methylchloride
N Methylscopolamine Methylsulfate
N Methylscopolamine Nitrate
N-Methylscine Methylsulfate
N-Methylscopolamine
N-Methylscopolamine Bromide
N-Methylscopolamine Iodide
N-Methylscopolamine Methylchloride
N-Methylscopolamine Methylsulfate
N-Methylscopolamine Nitrate
Nitrate, Methylscopolamine
Nitrate, N-Methylscopolamine
Scopolamine Methylbromide
Skopyl
Ulix

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-Methylscopolamine methylsulfate
Reactant of Route 2
n-Methylscopolamine methylsulfate
Reactant of Route 3
n-Methylscopolamine methylsulfate
Reactant of Route 4
n-Methylscopolamine methylsulfate
Reactant of Route 5
n-Methylscopolamine methylsulfate
Reactant of Route 6
n-Methylscopolamine methylsulfate

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